molecular formula C13H21BN2O2Si B15300360 (1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid

(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid

Cat. No.: B15300360
M. Wt: 276.22 g/mol
InChI Key: OWEQHMMPCULNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyrrolopyridine core with a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid typically involves the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a series of cyclization reactions starting from readily available precursors.

    Introduction of the TBDMS Group: The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during subsequent reactions. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid undergoes several types of reactions:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for deprotection of the TBDMS group.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Major Products

    Coupling Products: Formed through Suzuki-Miyaura reactions.

    Alcohols: Formed through oxidation of the boronic acid group.

    Deprotected Compounds: Formed by removing the TBDMS group.

Scientific Research Applications

Chemistry

In chemistry, (1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is primarily used in cross-coupling reactions to form complex organic molecules. It serves as a versatile building block in the synthesis of pharmaceuticals and organic materials .

Biology and Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers due to its ability to form stable carbon-carbon bonds .

Mechanism of Action

The primary mechanism of action for (1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid involves its role as a boron source in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H21BN2O2Si

Molecular Weight

276.22 g/mol

IUPAC Name

[1-[tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridin-3-yl]boronic acid

InChI

InChI=1S/C13H21BN2O2Si/c1-13(2,3)19(4,5)16-9-11(14(17)18)10-7-6-8-15-12(10)16/h6-9,17-18H,1-5H3

InChI Key

OWEQHMMPCULNRM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C2=C1C=CC=N2)[Si](C)(C)C(C)(C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.